molecular formula C5H12Cl2N4 B1463916 methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride CAS No. 1333916-33-8

methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride

Cat. No. B1463916
M. Wt: 199.08 g/mol
InChI Key: IICHSNDTYXNHIV-UHFFFAOYSA-N
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Description

The compound “methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride” is a derivative of 3-methyl-1H-1,2,4-triazol-5-amine . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Scientific Research Applications

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, underpinning the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to creating anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties. These derivatives highlight the significance of triazole compounds in applied sciences, biotechnology, energy, and chemistry, showcasing their versatility in producing various agricultural and medical products (Nazarov et al., 2021).

Patent Review on Triazole Derivatives

The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has seen significant interest due to their diverse biological activities. Their potential in developing new drugs has been highlighted, with a focus on novel triazoles showing promise against a range of conditions, including inflammation, microbial infections, and more. This underscores the ongoing research and development efforts aimed at exploiting triazole scaffolds for therapeutic applications (Ferreira et al., 2013).

Synthesis and Properties of Triazole Derivatives

The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been explored, emphasizing their importance in pharmacy, medicine, and other fields. These derivatives find applications in optical materials, photosensitizers, antioxidants, and additives for fuels and oils, illustrating the broad utility of triazole derivatives across various industries (Parchenko, 2019).

Strategies for Triazole-Containing Scaffolds

Recent strategies for synthesizing 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole have been reviewed, highlighting the importance of these compounds in pharmaceutical research. The synthesis of 1,2,4-triazole scaffolds opens new avenues for drug discovery against various diseases, further emphasizing the chemical versatility and therapeutic potential of triazole derivatives (Nasri et al., 2021).

Future Directions

The future directions for research on “methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride” could include further exploration of its synthesis, characterization, and potential applications . Given the wide range of biological activities exhibited by triazole derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4-7-5(3-6-2)9-8-4;;/h6H,3H2,1-2H3,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICHSNDTYXNHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride

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